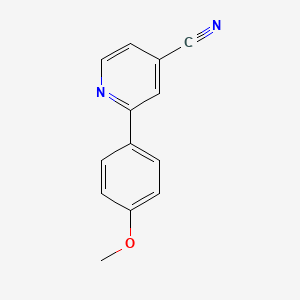![molecular formula C16H16ClN5O2 B2562642 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide CAS No. 2034255-62-2](/img/structure/B2562642.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide" is a structurally complex molecule that falls within the category of triazolopyrimidines, a class known for various biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer potential properties and activities. For instance, triazolopyrimidines have been studied for their antiproliferative and antimicrobial activities, as well as their interactions with biological targets .
Synthesis Analysis
The synthesis of related triazolopyrimidines typically involves multi-step reactions starting from simple precursors. For example, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, urea, and ethane-1,2-diamine . Such processes often require careful control of reaction conditions and the use of specific reagents like phosphorus oxychloride for chlorination or iodobenzene diacetate for oxidative cyclization .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing details such as bond lengths, bond angles, and the overall geometry of the molecule . Density functional theory (DFT) calculations complement these findings by optimizing geometric parameters and providing insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including chlorosulfonation, aminization, and alkylation. The reactivity of these compounds can be influenced by the substituents on the triazole and pyrimidine rings, as well as the presence of other functional groups . For example, the alkyl group in 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines can rearrange to the ring nitrogen atoms under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are determined by their molecular structure. These compounds typically exhibit moderate solubility in common organic solvents and may show varying degrees of stability depending on their substitution pattern. The presence of chloro and methoxy groups can influence the electronic properties and, consequently, the biological activity of these molecules .
Biological Activity
Triazolopyrimidines have been found to possess significant biological activities, including antiproliferative effects against various cancer cell lines and antimicrobial effects against bacteria and fungi. The specific activities depend on the particular structure of the compound and its interaction with biological targets. Molecular docking studies can provide insights into the potential mechanisms of action by predicting the binding affinity of these compounds to specific proteins .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Triazolo[4,3-c]pyrimidines
A series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Some compounds demonstrated good antimicrobial activity, indicating the potential application of these compounds in developing new antimicrobial agents (Prasanna Kumara, Mohana, & Mallesha, 2013).
2. Antibacterial Activity of Triazolo[1,5-a]pyrimidines
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and exhibited antibacterial activity against Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
3. Triazolo[4,3-c]pyrimidines as Antiasthma Agents
Triazolo[1,5-c]pyrimidines were found to be active as mediator release inhibitors, suggesting their potential application as antiasthma agents. This discovery followed a structure-activity evaluation and further pharmacological and toxicological studies (Medwid et al., 1990).
Anticancer Applications
1. Thieno[2,3-b]pyridine-fused Triazolo[4,3-a]pyrimidinones Against MRSA and VRE
Thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones showed promising inhibitory activities against Gram-positive bacterial strains and potential as inhibitors of MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) (Sanad et al., 2021).
2. Synthesis of 3-Heteroarylindoles for Anticancer Activity
The synthesis of novel 3-Heteroarylindoles with potential anticancer agents was explored. Several compounds showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, indicating the significance of these compounds in cancer research (Abdelhamid et al., 2016).
Zukünftige Richtungen
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of the chemistry and application of [1,2,4]triazolo[1,5-a]pyrimidines has continued and even accelerated over the decades . This suggests that there is significant interest in further exploring these compounds for their potential applications in agriculture and medicinal chemistry .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-14-5-4-12(17)7-13(14)15(23)18-6-2-3-11-8-19-16-20-10-21-22(16)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEAHMUOWHAGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)
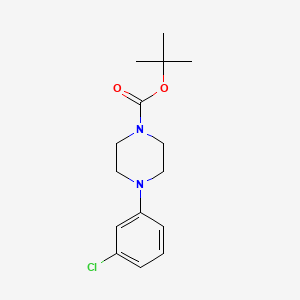

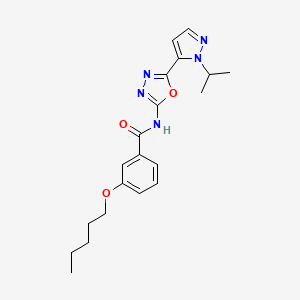
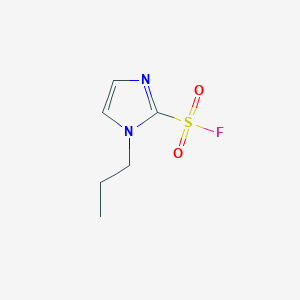


![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)
![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)
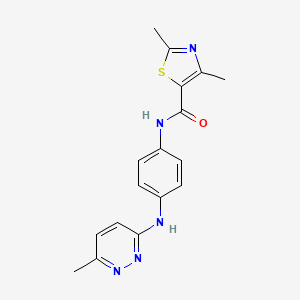
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)
